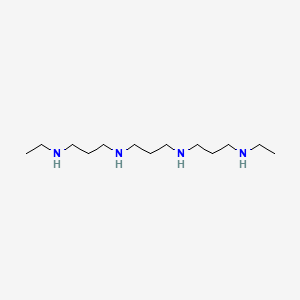
Phenyramidol hydrochloride
Übersicht
Beschreibung
Phenyramidol hydrochloride is a pharmaceutical compound known for its muscle relaxant and analgesic properties. It is primarily used in the treatment of musculoskeletal pain, including conditions such as lumbago, neck and shoulder pain, and lower back pain . The compound works by blocking pain signals from reaching the brain, providing relief from discomfort associated with muscle spasms .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Phenyramidolhydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2-Aminopyridin mit Benzaldehyd, um eine Zwischenstufe, eine Schiff'sche Base, zu bilden, die dann zum entsprechenden Amin reduziert wird. Dieses Amin wird dann weiter mit Chloacetylchlorid umgesetzt, um Phenyramidol zu erhalten. Der letzte Schritt beinhaltet die Umwandlung von Phenyramidol in sein Hydrochloridsalz durch Behandlung mit Salzsäure .
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Phenyramidolhydrochlorid nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Umkristallisation und Chromatographie, ist ebenfalls üblich, um die gewünschte Qualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenyramidolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Phenyramidol kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Die Verbindung kann zu ihrer Aminform reduziert werden.
Substitution: Phenyramidol kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: N-Oxide von Phenyramidol.
Reduktion: Amin-Derivate von Phenyramidol.
Substitution: Verschiedene substituierte Phenyramidol-Derivate.
Wissenschaftliche Forschungsanwendungen
Phenyramidolhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der analytischen Chemie zur Untersuchung von Reaktionsmechanismen und Kinetik.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und die Freisetzung von Neurotransmittern.
Medizin: Ausgiebig untersucht wegen seiner muskelrelaxierenden und schmerzlindernden Eigenschaften bei der Behandlung von Muskel-Skelett-Schmerzen.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten zur Schmerzbehandlung eingesetzt
5. Wirkmechanismus
Phenyramidolhydrochlorid entfaltet seine Wirkung, indem es die interneuronale Übertragung im Hirnstamm und im Rückenmark blockiert. Diese Wirkung hemmt die Übertragung von Schmerzsignalen zum Gehirn, was zu Muskelentspannung und Analgesie führt. Zu den molekularen Zielen der Verbindung gehören bestimmte Rezeptoren und Ionenkanäle, die an der Schmerzempfindung und der Muskelkontraktion beteiligt sind .
Wirkmechanismus
Phenyramidol hydrochloride exerts its effects by blocking interneuronal transmission in the brain stem and spinal cord. This action inhibits the transmission of pain signals to the brain, resulting in muscle relaxation and analgesia. The compound’s molecular targets include specific receptors and ion channels involved in pain perception and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Phenyramidolhydrochlorid ist in seiner zweifachen Wirkung als Muskelrelaxans und Analgetikum einzigartig. Zu ähnlichen Verbindungen gehören:
Methocarbamol: Hauptsächlich ein Muskelrelaxans mit weniger ausgeprägten schmerzlindernden Wirkungen.
Cyclobenzaprin: Ein weiteres Muskelrelaxans, jedoch mit einem anderen Wirkmechanismus und Nebenwirkungsprofil.
Carisoprodol: Bekannt für seine muskelrelaxierenden Eigenschaften, hat aber ein höheres Sucht- und Abhängigkeitspotenzial
Phenyramidolhydrochlorid zeichnet sich durch seine ausgewogene Wirksamkeit sowohl bei der Muskelentspannung als auch bei der Schmerzlinderung aus, was es zu einer wertvollen Option bei der Behandlung von Muskel-Skelett-Schmerzen macht .
Eigenschaften
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYDHUILGLWOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-43-2 | |
| Record name | Phenyramidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyramidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verbanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYRAMIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M574V6XQH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















